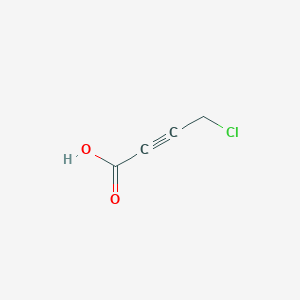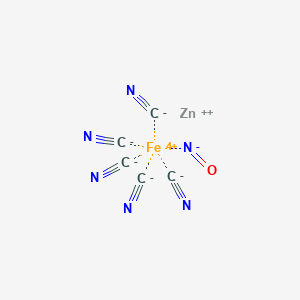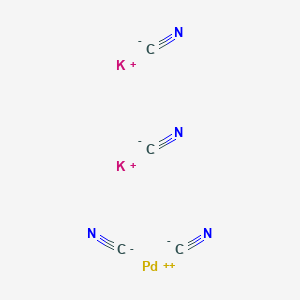
2-Butynoic acid, 4-chloro-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-Butynoic acid, 4-chloro-, such as (Z)-4-oxo-4-(arylamino)but-2-enoic acids, has been explored for their inhibition properties against human carbonic anhydrase I and II isoenzymes. These derivatives are synthesized following literature procedures and characterized by 1H-NMR, 13C-NMR, and IR spectroscopy, demonstrating significant enzyme inhibitory activities (Oktay et al., 2016).
Molecular Structure Analysis
The crystal structure and molecular structure of related compounds, such as 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, have been elucidated using techniques like FT-IR, NMR, and single crystal X-ray structural analysis, highlighting the presence of short intramolecular and intermolecular hydrogen bonds (Sirajuddin et al., 2015).
Chemical Reactions and Properties
The formation of molecular salts and cocrystals involving 2-Chloro-4-nitrobenzoic acid, a compound with structural similarities, demonstrates the role of charge-assisted acid···pyridine/amine heterosynthon as the primary supramolecular synthon. The study of weak halogen bonds in the presence of strong hydrogen bonds provides insights into the crystal stabilization of these molecular adducts (Oruganti et al., 2017).
Physical Properties Analysis
Research on achiral unsymmetrical four-ring bent-core liquid crystals, with a polar fluoro or chloro end substituent, relates to the physical properties of compounds structurally similar to 2-Butynoic acid, 4-chloro-. These compounds exhibit an enantiotropic nematic phase over a wide temperature range, contributing to our understanding of the physical behaviors of such chemicals (Begum et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-Butynoic acid, 4-chloro-, can be inferred from studies on similar compounds, such as the synthesis of 4-(4-phenylbutoxy) benzoic acid, which involves reactions using 4-chloro-1-butanol, highlighting the reactivity and potential transformations of the chloro-functional group in chemical synthesis (You-gui, 2010).
Applications De Recherche Scientifique
Synthesis of Functionalized Chromenes and Quinolines : Methyl 4-chloro-2-butynoate is utilized in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes. This process is significant for the streamlined synthesis of functionalized chromenes and quinolines, which are useful in various chemical applications (Bello et al., 2010).
Alkoxycarbonylation of Propargyl Chloride : The compound is involved in the alkoxycarbonylation of propargyl chloride. This process produces several products including methyl 4-chloro-2-butynoate and ethyl 4-chloro-2-butynoate, which are significant in various chemical syntheses (Olomucki & Gall, 2003).
Microbial Transformation in Biochemistry : 2-Butyn-1,4-diol can be oxidized by the liophilized cell of Rhinocladiella atrovirens KY801 to afford 4-hydroxy-2-butynoic acid. This process is significant in understanding specific oxidation processes in biochemistry (Matsumura et al., 1990).
Study of Hydrogen Bonds in Polymorphs : 2-Butynoic acid is used to study the effect of varying the hydrogen bond dimensionality in polymorphs, which helps in understanding the thermal expansion properties in molecular chemistry (Saraswatula et al., 2015).
Analysis of Polarized IR Spectra in Hydrogen Bonds : The compound is key in studying the polarized infrared spectra of hydrogen bonds in crystals, aiding in the understanding of proton transfer and interactions involving hydrogen bonds (Flakus & Hachuła, 2008).
Impurity Analysis in Pharmaceutical Industry : 2-Butynoic acid's analysis through ion chromatography-mass spectrometry is significant in the pharmaceutical industry, particularly for the analysis of small organic acids and their impurities (Corry et al., 2019).
Research in Molecular Salts and Cocrystals : The compound is utilized in the study of molecular salts and cocrystals, particularly in understanding the role of halogen bonds in crystal structures, which is valuable in crystal engineering and pharmaceuticals (Oruganti et al., 2017).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with target organs being the respiratory system .
Propriétés
IUPAC Name |
4-chlorobut-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2/c5-3-1-2-4(6)7/h3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXWJHXUZIGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157803 | |
| Record name | Chlorotetrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butynoic acid, 4-chloro- | |
CAS RN |
13280-03-0 | |
| Record name | Chlorotetrolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotetrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobut-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)